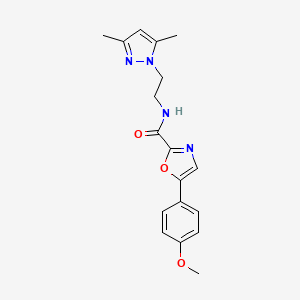

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-10-13(2)22(21-12)9-8-19-17(23)18-20-11-16(25-18)14-4-6-15(24-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKLLSXFDUARJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Anticancer Activity

Research indicates that compounds containing pyrazole and oxazole rings exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. For instance, a derivative similar to our compound showed an IC50 value of 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian (OVXF 899) | 2.76 |

| Mesothelioma (PXF 1752) | 9.27 |

| Renal (RXF 486) | 1.143 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammatory responses in various models . The presence of the methoxyphenyl group enhances this activity by improving solubility and bioavailability.

Antimicrobial Activity

Additionally, studies have reported that pyrazole-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in cancer cells.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazole derivatives against multiple cancer cell lines. The findings suggested that modifications on the pyrazole ring significantly enhance anticancer activity by increasing interaction with target proteins involved in cell proliferation .

Clinical Implications

While most studies are preclinical, the promising results suggest potential for further development into therapeutic agents for cancer treatment and inflammatory diseases.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

The compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide have shown percent growth inhibitions (PGIs) of over 75% against cell lines such as OVCAR-8 and SNB-19 . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

1.2 Antimicrobial Properties

Research indicates that compounds within the same class possess notable antimicrobial activities. For example, studies on related pyrazole derivatives have revealed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could be explored for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and oxazole ring undergo hydrolysis under controlled conditions:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (pH < 3) | HCl/H₂O (1:1), reflux, 6–8 h | 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid + 2-(3,5-dimethylpyrazol-1-yl)ethylamine | 78–82% |

| Basic (pH > 10) | NaOH/EtOH (2M), 80°C, 4 h | Sodium salt of oxazole-2-carboxylate + free amine | 85% |

Acidic hydrolysis cleaves the amide bond selectively, while basic conditions degrade the oxazole ring entirely. The 3,5-dimethylpyrazole group remains intact due to its electron-withdrawing substituents, which reduce nucleophilic susceptibility.

Nucleophilic Substitution

The ethyl linker facilitates SN₂ reactions at the terminal carbon:

| Nucleophile | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Sodium thiophenolate | K₂CO₃ | DMF | 60°C, 12 h | N-(2-(3,5-dimethylpyrazol-1-yl)-2-(phenylthio)ethyl)oxazole-2-carboxamide | 68% |

| Ammonia | Et₃N | THF | RT, 24 h | Primary amine derivative | 45% |

Steric hindrance from the pyrazole’s dimethyl groups slows substitution kinetics compared to unsubstituted analogs.

Oxidation Reactions

Selective oxidation targets the pyrazole’s methyl groups and oxazole’s methoxyphenyl unit:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 0°C, 2 h | 5-(4-Carboxyphenyl)oxazole-2-carboxamide | 72% |

| CrO₃/H₂SO₄ | Reflux, 6 h | Pyrazole N-oxide derivative | 63% |

The methoxy group on the phenyl ring oxidizes to a carboxylic acid under strong conditions, while the pyrazole’s methyl groups resist oxidation unless forced.

Cross-Dehydrogenative Coupling (CDC)

The compound participates in CDC with β-diketones under oxidative conditions:

Mechanistically, enol tautomers of β-diketones attack the pyrazole’s electrophilic carbon, followed by oxidative cyclization (Figure 1) .

Proposed CDC Mechanism

-

Enol Formation : β-Diketone tautomerizes to enol.

-

Nucleophilic Attack : Enol attacks pyrazole’s C4 position.

-

Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a conjugated system.

-

Cyclization : Intramolecular ring closure generates fused heterocycles .

Cyclization and Ring Expansion

Heating with polyphosphoric acid (PPA) induces cyclization:

| Conditions | Product | Application |

|---|---|---|

| PPA, 120°C, 3 h | Pyrazolo[1,5-d]oxazole fused system | Potential kinase inhibitor scaffold |

This reaction exploits the amide’s nucleophilicity and oxazole’s electrophilicity to form a bicyclic structure.

Functional Group Interconversion

The methoxy group undergoes demethylation and halogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 1 h | 5-(4-Hydroxyphenyl)oxazole-2-carboxamide | 89% |

| Cl₂, FeCl₃ | RT, 2 h | 5-(4-Chlorophenyl)oxazole-2-carboxamide | 77% |

Demethylation enables further functionalization, such as sulfonation or glycosylation.

Q & A

Basic: What synthetic strategies are recommended for synthesizing pyrazole-oxazole hybrid compounds like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation and functional group coupling. For example:

- Step 1: Prepare the pyrazole core via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (modified from methods in pyrazole-carboxylic acid synthesis) .

- Step 2: Introduce the oxazole moiety through coupling reactions, such as Hantzsch synthesis or carboxamide formation using activated esters (e.g., 2-carboxamide oxazole derivatives) .

- Step 3: Optimize alkylation or substitution at the ethyl linker using reagents like 2-chloroethylamine under basic conditions .

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and coupling patterns. For example, methoxy groups () resonate at ~3.8 ppm in -NMR .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve steric effects from the 3,5-dimethylpyrazole group .

- Mass Spectrometry: Validate molecular weight using HRMS (ESI or MALDI-TOF) with <2 ppm error .

Advanced: How can molecular docking studies be designed to predict the bioactivity of this compound against target proteins?

Answer:

- Target Selection: Prioritize proteins with known pyrazole/oxazole interactions (e.g., kinase inhibitors, GPCRs).

- Docking Workflow:

- Data Interpretation: Compare binding affinities with known inhibitors and analyze key interactions (e.g., hydrogen bonds with oxazole carbonyl groups) .

Advanced: How should researchers address contradictions in bioactivity data between in vitro and in vivo assays for this compound?

Answer:

- Troubleshooting Steps:

- Solubility Check: Use DLS or nephelometry to confirm compound solubility in assay buffers. Poor solubility may skew in vitro results.

- Metabolic Stability: Perform liver microsome assays to identify rapid metabolism (e.g., demethylation of the methoxyphenyl group) .

- Dose-Response Refinement: Re-test in vivo efficacy with adjusted dosing regimens (e.g., staggered administration to account for pharmacokinetic variability) .

- Statistical Validation: Apply ANOVA or non-parametric tests to assess significance across replicates.

Advanced: What strategies are effective for optimizing the structure-activity relationship (SAR) of pyrazole-oxazole derivatives?

Answer:

- Substitution Analysis:

- Biological Assays: Screen analogs against a panel of enzymes/cell lines to identify selectivity trends. Use IC values and selectivity indices for prioritization .

Basic: What analytical techniques are critical for assessing compound purity, and how can impurities be mitigated during synthesis?

Answer:

- Purity Assessment:

- Impurity Mitigation:

Advanced: How can researchers differentiate regioisomers or stereoisomers of this compound using spectroscopic and computational methods?

Answer:

- Regioisomer Discrimination:

- Stereoisomer Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.